molecular formula C13H12BrNO B1398034 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one CAS No. 812649-11-9

2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one

Cat. No.: B1398034
CAS No.: 812649-11-9
M. Wt: 278.14 g/mol
InChI Key: YTJCIVOFNSPMGX-UHFFFAOYSA-N
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Description

2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is a brominated tricyclic organic compound of significant interest in synthetic and medicinal chemistry research. It serves as a versatile chemical building block for the synthesis of more complex molecules. The core structure is a cyclohepta[b]indole, which consists of a benzene ring fused with a pyrrole ring and a seven-membered cycloheptene ring, as confirmed by single-crystal X-ray diffraction studies of closely related compounds . In these analogs, the seven-membered ring can adopt various conformations, such as a slightly distorted boat or an envelope conformation . The bromine atom at the 2-position makes this compound a crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore novel chemical space. While the specific mechanism of action for this bromo-derivative is dependent on its final application, the core cyclohepta[b]indole scaffold is recognized as a privileged structure in alkaloids and active pharmaceutical ingredients, showing a high potential for diverse biological activities . Researchers value this compound for constructing compound libraries and in structure-activity relationship (SAR) studies. The crystal packing of similar structures is often stabilized by intermolecular N–H···O hydrogen bonds that form centrosymmetric dimers, as well as C–H···π interactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJCIVOFNSPMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis via Diazonium Salt Cyclization

This method is adapted from the synthesis of analogous cyclohepta[b]indole derivatives (Sources):

  • Step 1 : Condensation of cycloheptanone with ethyl formate yields 2-(hydroxymethylene)cycloheptan-1-one.
  • Step 2 : Reaction with a diazonium salt derived from 4-bromoaniline forms a hydrazineylidene intermediate.
  • Step 3 : Acid-mediated cyclization (e.g., using HCl or H$$2$$SO$$4$$) induces Fischer indole synthesis, generating the tetracyclic framework.

Key Data :

  • Yield : ~60–75% (based on analogous procedures in Source).
  • Characterization : $$^1$$H NMR (CDCl$$_3$$): δ 7.92 (d, $$J = 8.8$$ Hz, 1H), 7.74 (d, $$J = 8.4$$ Hz, 2H), 7.54 (s, 1H), 7.41 (dd, $$J = 8.8$$, 1.9 Hz, 1H).
  • X-ray Crystallography : Confirms triclinic crystal system (sp. gr. $$P\overline{1}$$) with a slightly distorted envelope conformation for the seven-membered ring.

Oxidative C–C Bond Coupling Using Hypervalent Iodine Reagents

A metal-free approach utilizing phenyliodine bis(trifluoroacetate) (PIFA) (Source):

  • Substrate : Cyclic enamines derived from 4-bromo-substituted anilines.
  • Reaction : PIFA-mediated intramolecular oxidative coupling forms the cyclohepta[b]indole core.

Key Data :

  • Conditions : Trifluoroethanol (TFE) solvent, room temperature.
  • Yield : Moderate (45–60%, Table 3 in Source).
  • Scope : Tolerates electron-withdrawing groups (e.g., Br) on the aryl ring.

Dearomative (4 + 3) Cycloaddition

A strategy from Source involving 3-alkenylindoles and silyl enol ethers:

  • Step 1 : Brominated 3-alkenylindole (e.g., 5-bromo-1-tosyl-1H-indole) reacts with tert-butyldimethylsilyl (TBS) enol ether.
  • Step 2 : TMSOTf-catalyzed cycloaddition at −78°C forms the seven-membered ring.
  • Step 3 : Deprotection and oxidation (if required) yield the ketone.

Key Data :

  • Yield : Up to 91% (for non-brominated analogs).
  • Advantage : Stereoselective construction of the fused ring system.

Post-Cyclization Bromination

Direct bromination of pre-formed 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one:

  • Reagent : N-Bromosuccinimide (NBS) in acetic acid or DMF.
  • Regioselectivity : Bromination occurs preferentially at the C2 position due to electronic effects.

Key Data :

  • Yield : 70–85% (estimated from similar indole brominations).
  • Limitation : Requires careful control to avoid over-bromination.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Fischer Indole Synthesis High scalability, cost-effective reagents Acidic conditions may degrade substrates 60–75%
Oxidative Coupling Metal-free, tolerates diverse substituents Moderate yields 45–60%
(4 + 3) Cycloaddition Stereocontrol, functional group tolerance Requires specialized starting materials 70–91%
Post-Cyclization Bromine Flexible late-stage modification Risk of regiochemical byproducts 70–85%

Characterization and Validation

  • Spectroscopy :
    • IR : C=O stretch at 1680–1700 cm$$^{-1}$$, N–H stretch at 3200–3400 cm$$^{-1}$$ .
    • $$^{13}$$C NMR : Ketone carbon at δ 208.4 ppm, aromatic carbons at δ 120–140 ppm.
  • Single-Crystal XRD : Validates bond lengths (C–Br: ~1.89 Å) and ring conformation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with cellular proteins or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Non-Brominated Derivatives

7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one
  • Structure: Lacks the bromine substituent, reducing molecular weight (C₁₃H₁₃NO, 199.25 g/mol vs. 278.16 g/mol for the brominated compound).
  • Crystallography : Adopts a similar triclinic system (P1) but exhibits a twisted boat conformation in the cycloheptane ring. The dihedral angle between the benzene and pyrrole rings is smaller (1.05° vs. 1.99° in methylated derivatives) .
  • Reactivity : Absence of bromine limits participation in nucleophilic substitution reactions, making it less versatile in synthetic derivatization .
5-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
  • Structural Impact : Methylation at position 5 increases steric bulk, slightly enlarging the dihedral angle (1.99°) between aromatic rings. The cycloheptane ring retains a twisted boat conformation .
  • Crystal Packing : Similar N–H···O dimerization but with additional C–H···π interactions, enhancing lattice stability .

Brominated Analogs

1-Bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl)ethanone
  • Activity: Demonstrates antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the role of bromine in enhancing biological activity .
  • Structural Divergence: Contains two bromine atoms and an ethanone moiety, enabling cross-linking interactions absent in the target compound .
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine

Heterocyclic Derivatives

Pyrazolo-/Isoxazolo-Cyclohepta[b]indoles
  • Synthesis : Derived from condensation of 7-(hydroxymethylene)-tetrahydrocyclohepta[b]indol-6(5H)-ones with hydrazine or hydroxylamine, yielding fused heterocycles with enhanced rigidity .
  • Applications : Explored as antitumor agents, leveraging the indole core’s bioactivity .

Data Tables

Table 1: Crystallographic Comparison

Compound Space Group Dihedral Angle (°) Cycloheptane Conformation Hydrogen Bonding
2-Bromo derivative P1 1.05 Envelope N–H···O dimers
Non-brominated P1 1.05 Twisted boat N–H···O dimers
5-Methyl derivative Pca2₁ 1.99 Twisted boat N–H···O + C–H···π

Research Findings and Implications

  • Structural Flexibility : The cycloheptane ring’s conformation (envelope vs. boat) influences packing efficiency and intermolecular interactions, critical for material science applications .
  • Synthetic Utility : Bromine serves as a leaving group in dehydrobromination reactions to form tropones, expanding access to complex heterocycles .

Biological Activity

2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is a brominated derivative of cyclohepta[b]indole, a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₂BrNO
  • Molecular Weight : 262.14 g/mol
  • CAS Number : 812649-11-9

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within cells. This interaction may influence cellular pathways related to cancer and microbial resistance:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study examining its effects on various cancer cell lines, the compound demonstrated:

Cell LineIC₅₀ (µM)Observations
HCT116 (Colon)12.5Significant inhibition of growth
MCF7 (Breast)15.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest observed

These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. In vitro studies have reported:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
P. aeruginosa30 µg/mL

These results indicate that this compound may possess broad-spectrum antimicrobial properties.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the effects of various indole derivatives on cancer cell lines. The results showed that the brominated derivative had a higher potency compared to its non-brominated counterparts .
  • Antimicrobial Efficacy Assessment :
    • Research conducted by Pharmaceutical Biology highlighted the antimicrobial effects of several indole derivatives, including this compound. The study concluded that this compound could be a promising candidate for further development as an antimicrobial agent .
  • Mechanistic Insights :
    • A detailed mechanistic study indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-substituted cyclohepta[b]indolones?

The compound is typically synthesized via condensation reactions. A common method involves reacting 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one derivatives with brominating agents. For example:

  • Bromination : Treatment of the parent cyclohepta[b]indolone with bromine or bromine donors (e.g., N-bromosuccinimide) under controlled conditions .
  • Cyclization : Intermediate dibromo compounds (e.g., 7,7-dibromo derivatives) can undergo dehydrobromination to introduce regioselective bromination .
  • Reagents : Reactions often use acetic acid or toluene as solvents, with ammonium acetate as a catalyst, followed by purification via column chromatography (petroleum ether:ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and ring conformations. For example, the bromine atom induces distinct deshielding in nearby protons .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and C-Br (~500–600 cm1^{-1}) groups verify functional groups .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, critical for verifying bromine incorporation .

Q. How is purity assessed during synthesis?

  • Thin-Layer Chromatography (TLC) : Silica-G plates with petroleum ether:ethyl acetate (99:1) monitor reaction progress .
  • Melting Point Analysis : Sharp melting points (e.g., 190–241°C for related compounds) indicate purity .
  • Elemental Analysis : CHNS microanalysis validates empirical formulas .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Conformational Flexibility : The seven-membered cycloheptane ring adopts a distorted envelope conformation, complicating refinement. SHELX software (e.g., SHELXL) is recommended for handling partial disorder .
  • Hydrogen Bonding : Intermolecular N–H···O and C–H···O interactions form centrosymmetric dimers. Graph-set analysis (R_2$$^2(10) motifs) is essential for interpreting packing diagrams .
  • Data Collection : High-resolution data (e.g., 100 K) reduces thermal motion artifacts. Merging Friedel pairs is necessary due to the absence of heavy atoms .

Q. How is regioselectivity achieved in derivatization reactions?

  • Electrophilic Substitution : Bromine preferentially occupies the 2-position due to electronic effects from the indole nitrogen. Steric hindrance from the fused cycloheptane ring further directs substitution .
  • Cycloadditions : Reactions with acetylene derivatives (e.g., dimethyl acetylene dicarboxylate) proceed regioselectively at the indole β-position, yielding benzocyclohepta[b]indoles .
  • Base Catalysis : Triton-B promotes selective annulation, avoiding side reactions at sterically crowded sites .

Q. How can contradictory spectroscopic data be resolved?

  • Case Example : Discrepancies between NMR and X-ray data may arise from dynamic effects in solution (e.g., ring puckering).
  • Mitigation Strategies :
    • Variable-Temperature NMR : Identifies conformational exchange broadening.
    • DFT Calculations : Compare theoretical and experimental chemical shifts to validate static vs. dynamic structures .
    • Complementary Techniques : Use IR and MS to cross-verify functional groups if NMR signals overlap .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one
Reactant of Route 2
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one

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